![molecular formula C15H14F3NO2S B5578780 N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5578780.png)
N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide
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Overview
Description
This compound belongs to the sulfonamide family, which is notable for its extensive application in various chemical and pharmaceutical fields. The structural uniqueness of N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide, particularly the presence of trifluoromethyl and dimethylphenyl groups attached to a benzenesulfonamide core, suggests a potential for diverse chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide derivatives involves the reaction of dimethylaniline with benzenesulfonyl chloride in an aqueous basic medium. This process yields a series of sulfonamide derivatives through further reactions with various alkyl/aralkyl halides in a weak basic aprotic polar organic medium (Abbasi et al., 2016).
Molecular Structure Analysis
The molecular structure of similar sulfonamide compounds is characterized by extensive intra- and intermolecular hydrogen bonding. This bonding involves the sulfonamide and carbamoyl groups, leading to the formation of dimeric units, chains, or even tetrameric units depending on the specific substituents on the phenyl ring (Siddiqui et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of this compound class includes the ability to undergo substitution reactions, contributing to the synthesis of various derivatives with potential biological activity. These reactions are influenced by the steric hindrance and electronic effects of the substituents attached to the benzenesulfonamide nucleus (Rublova et al., 2017).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2S/c1-10-7-8-12(9-11(10)2)19-22(20,21)14-6-4-3-5-13(14)15(16,17)18/h3-9,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVHCDMUZNIWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide |
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